molecular formula C28H19N3O2 B2475343 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 955963-18-5

2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2475343
CAS No.: 955963-18-5
M. Wt: 429.479
InChI Key: KEQGLDSQSVMLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H19N3O2 and its molecular weight is 429.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Properties

  • A green synthetic method has been developed for the synthesis of derivatives similar to 2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione, focusing on eco-friendly catalysts and high yield processes (Fu et al., 2016).
  • Research on the synthesis of similar compounds has shown a focus on developing methods with short reaction times and high yield, emphasizing the importance of efficient production in scientific research (Ahmed et al., 2006).

Biological Evaluation

  • Certain derivatives have been synthesized and screened for their antibacterial properties, highlighting the potential use of these compounds in developing chemotherapeutic properties (Jain et al., 2006).
  • Another study focused on the antioxidant and anti-inflammatory activities of similar compounds, demonstrating their potential therapeutic applications (Kumar et al., 2017).

Miscellaneous Applications

  • Some studies have investigated the use of these compounds as corrosion inhibitors, highlighting their versatility beyond biological applications (Chadli et al., 2017).
  • They have also been used in the study of light-induced reactions and deactivation pathways, contributing to the understanding of photoinduced chemical processes (He et al., 2021).

Properties

IUPAC Name

2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O2/c32-27-24-12-6-7-13-25(24)28(33)30(27)17-22-18-31(23-10-2-1-3-11-23)29-26(22)21-15-14-19-8-4-5-9-20(19)16-21/h1-16,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQGLDSQSVMLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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